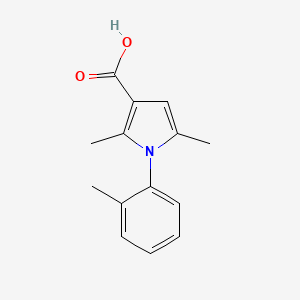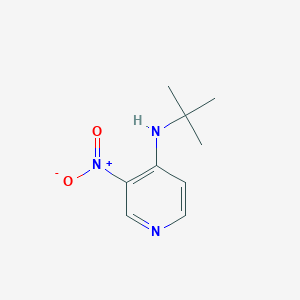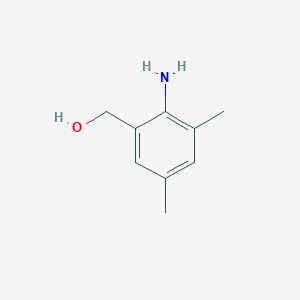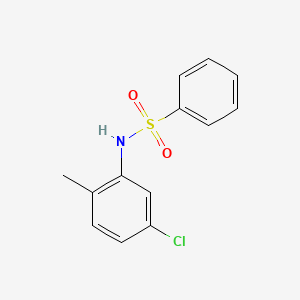
2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrrole compounds like 2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . This allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid consists of 14 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid is a solid at room temperature . It has a melting point of 127° C and a predicted boiling point of 406.5° C at 760 mmHg . The density is predicted to be 1.1 g/cm3, and the refractive index is predicted to be n20D 1.57 .Wissenschaftliche Forschungsanwendungen
Molecular Recognition and Hydrogen Bonding
Pyrrole derivatives demonstrate significant potential in molecular recognition, facilitated by acid−amide intermolecular hydrogen bonding. Such compounds can form hydrogen-bonded dimers, exhibiting specificity in molecular interactions. This property is crucial for developing molecular sensors, supramolecular assemblies, and materials science applications. The understanding of these interactions can also inform the design of novel drug molecules and biomimetic systems (P. Wash et al., 1997).
Organic Synthesis and Catalysis
Pyrrole compounds, including those structurally similar to 2,5-Dimethyl-1-o-tolyl-1H-pyrrole-3-carboxylic acid, find extensive use in organic synthesis, particularly in catalysis. Their involvement in highly regio- and enantioselective organocatalytic reactions is noteworthy, facilitating the synthesis of complex organic molecules with high yield and selectivity. These capabilities are essential for pharmaceutical synthesis, agrochemical production, and the creation of fine chemicals (R. Chowdhury & S. Ghosh, 2009).
Intermolecular Interactions and Structural Analysis
Research on pyrrole derivatives emphasizes the role of intermolecular interactions, including hydrogen bonding and π-π stacking, in dictating molecular conformation and stability. These studies contribute to crystal engineering, where understanding the forces that govern molecular assembly can guide the design of materials with desired physical and chemical properties. Such insights are invaluable in the fields of material science, nanotechnology, and drug design (S. Long et al., 2014).
Quantum Chemical Studies
Quantum chemical studies on pyrrole derivatives provide deep insights into their electronic structure, reactivity, and interaction energies. These studies, employing techniques like DFT (Density Functional Theory), help predict molecular behavior, stability, and reactivity, which are crucial for designing new molecules with tailored properties for use in organic electronics, photovoltaics, and as bioactive compounds (R. Singh et al., 2013).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure with pyrrole compounds, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives, which share a similar structure, are known to have diverse biological activities .
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-6-4-5-7-13(9)15-10(2)8-12(11(15)3)14(16)17/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVAQKWEKCHEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186007 | |
| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500728-34-7 | |
| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500728-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Chloro-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B1633842.png)







